molecular formula C5H4ClMgN B14315571 magnesium;4H-pyridin-4-ide;chloride CAS No. 108179-32-4

magnesium;4H-pyridin-4-ide;chloride

Cat. No.: B14315571
CAS No.: 108179-32-4
M. Wt: 137.85 g/mol
InChI Key: RPFFELVLDBRKKQ-UHFFFAOYSA-M
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Description

Magnesium;4H-pyridin-4-ide;chloride is a coordination compound comprising magnesium (Mg²⁺) coordinated with a deprotonated 4H-pyridin-4-ide ligand and chloride (Cl⁻) counterions. The 4H-pyridin-4-ide ligand is a nitrogen-containing heterocycle derived from pyridine, where one hydrogen is removed to form a negatively charged species. This compound is structurally distinct due to the planar aromatic pyridinide ring, which facilitates π-backbonding with magnesium, enhancing stability .

  • Molecular Formula: Likely C₅H₄N⁻·MgCl₂ (hypothetical, based on ligand stoichiometry).
  • Thermal Stability: Pyridine derivatives with chlorine substituents exhibit melting points of 268–287°C , suggesting similar thermal resilience.
  • Solubility: Magnesium chloride is highly soluble in water, but coordination with aromatic ligands may reduce hydrophilicity .

Properties

CAS No.

108179-32-4

Molecular Formula

C5H4ClMgN

Molecular Weight

137.85 g/mol

IUPAC Name

magnesium;4H-pyridin-4-ide;chloride

InChI

InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h2-5H;1H;/q-1;;+2/p-1

InChI Key

RPFFELVLDBRKKQ-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=[C-]1.[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of magnesium;4H-pyridin-4-ide;chloride typically involves the reaction of pyridine derivatives with magnesium chloride. One common method is the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of mechanochemically activated magnesium metal for the direct C-4-H alkylation of pyridines with alkyl halides .

Industrial Production Methods

Industrial production of magnesium chloride often involves the electrolysis of magnesium chloride brine, which is collected from sources like the Great Salt Lake. This process includes several chemical treatment steps to purify the brine and remove impurities . The purified magnesium chloride can then be used in various chemical reactions to produce compounds like this compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;4H-pyridin-4-ide;chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, alkyl halides, and various catalysts like copper and nickel. The conditions for these reactions often involve elevated temperatures and specific solvents like THF .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkyl halides can produce alkylated pyridines, while oxidation reactions can yield various oxidized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of Magnesium;4H-Pyridin-4-ide;Chloride and Analogues
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
This compound ~180 (estimated) 250–280 (inferred) Moderate in polar solvents Catalysis, materials synthesis
Magnesium chloride hexahydrate (MgCl₂·6H₂O) 203.31 117 Water-soluble Desulfurization, cement
Cetylpyridinium chloride (C₂₁H₃₈ClN) 340.0 77–83 Soluble in ethanol Antimicrobial agent
2-Amino-4-(2-chloro-5-phenylpyridin-3-yl)pyridine derivatives 466–545 268–287 Low in water Pharmaceutical intermediates
Key Observations:
  • Thermal Stability : The target compound likely surpasses simple MgCl₂ salts (e.g., MgCl₂·6H₂O, m.p. 117°C) due to aromatic ligand stabilization .
  • Solubility : Coordination with hydrophobic pyridinide reduces water solubility compared to ionic MgCl₂ .
  • Applications : Unlike MgCl₂ (industrial uses), pyridinide complexes may serve in catalysis or drug design .

Spectroscopic and Analytical Data

  • IR Spectroscopy : Pyridinide ligands show characteristic N–H and C–N stretches at 3200–3400 cm⁻¹ and 1600–1650 cm⁻¹, respectively .
  • ¹H NMR : Aromatic protons in pyridinide derivatives resonate at δ 7.0–8.5 ppm, distinct from aliphatic MgCl₂ environments .

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